N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
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Description
“N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide” is a chemical compound with the molecular formula C12H20N4O2S and a molecular weight of 284.38. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Future Directions
The future directions for research on “N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the broad range of activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole rings have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some imidazole derivatives show antimicrobial activity by inhibiting the synthesis of bacterial cell walls .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways depending on their specific biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-3-4-9-19(17,18)13-5-6-15-7-8-16-12(15)10-11(2)14-16/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYLXATVHNNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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